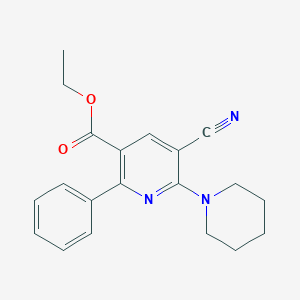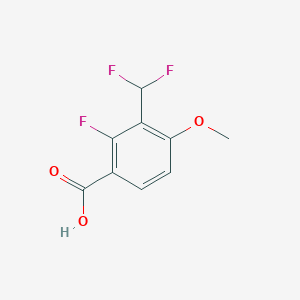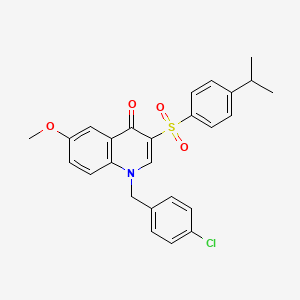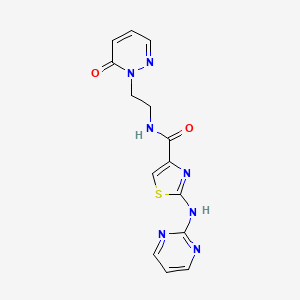
1-(3-Methoxyphenyl)sulfonylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methoxyphenyl)sulfonylpyrrolidine, also known as MSMP, is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound has been studied for its unique properties and has shown promising results in several scientific studies. In
Scientific Research Applications
Proton Exchange Membranes for Fuel Cells
Researchers have synthesized sulfonated side-chain grafting units containing sulfonic acid groups, using a method that involves copolymerization of poly(arylene ether sulfone) containing a methoxy group. This process, which utilizes the methoxy group as a reactive site, aims to develop comb-shaped sulfonated poly(arylene ether sulfone) copolymers. These materials exhibit high proton conductivity, making them suitable for use as polyelectrolyte membrane materials in fuel cells (Kim, Robertson, & Guiver, 2008).
Antitumor Agents
Compounds from sulfonamide-focused libraries, including derivatives of "1-(3-Methoxyphenyl)sulfonylpyrrolidine," have been evaluated for their antitumor properties. These compounds have shown potential as cell cycle inhibitors and have advanced to clinical trials due to their antimitotic activity and ability to disrupt tubulin polymerization, highlighting their promise as oncolytic small molecules (Owa et al., 2002).
Molecular Docking and DNA Binding Studies
A new compound synthesized for molecular docking and DNA binding studies, intended for cytotoxicity analysis against cancer cell lines, illustrates the versatility of "this compound" derivatives in medicinal chemistry. These studies offer insights into the compound's interaction with DNA, providing a foundation for the development of anticancer agents (Mushtaque et al., 2016).
Synthesis of N-Acylaminoalkyl Sulfones
The synthesis of 1-(N-acylamino)alkyl sulfones from N-acyl-α-amino acids or N-alkylamides demonstrates the chemical utility of "this compound" derivatives in creating compounds with potential biological activity. This work showcases the adaptability of these derivatives in synthesizing new chemical entities (Adamek et al., 2014).
Antibacterial Carbapenems
The development of 1β-methylcarbapenems with methoxyimine and substituted sulfonamide moieties, including derivatives of "this compound," highlights the compound's relevance in antibacterial drug discovery. These novel carbapenems have shown potent antibacterial activity, underscoring the importance of structural modifications to enhance therapeutic efficacy (Jeon et al., 2007).
Mechanism of Action
While the specific mechanism of action for “1-(3-Methoxyphenyl)sulfonylpyrrolidine” is not mentioned in the retrieved papers, pyrrolidine compounds are known to have diverse therapeutic applications . They can act as fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents . They are also known to inhibit reverse transcriptase in the case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .
Safety and Hazards
The safety data sheet for a similar compound, “1-(3-Methoxyphenyl)piperazine”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
The future directions for “1-(3-Methoxyphenyl)sulfonylpyrrolidine” and similar compounds lie in the design of new pyrrolidine compounds with different biological profiles . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is a strategic choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
Properties
IUPAC Name |
1-(3-methoxyphenyl)sulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-15-10-5-4-6-11(9-10)16(13,14)12-7-2-3-8-12/h4-6,9H,2-3,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPMOBPTOZBRNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3-Ethyltriazol-4-yl)methyl]-N-[(3-propylphenyl)methyl]prop-2-enamide](/img/structure/B3006578.png)
![{Bicyclo[2.2.1]heptan-2-yl}(2-fluorophenyl)methanone](/img/structure/B3006579.png)

![N-acetyl-N-(6-aminobenzo[d]thiazol-2-yl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3006582.png)



![Methyl 3-[(2-chloro-1,3-thiazol-5-yl)methoxy]-2-thiophenecarboxylate](/img/structure/B3006589.png)
![N-(3-chloro-2-fluorophenyl)-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide](/img/structure/B3006590.png)


![N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B3006594.png)
